3-(Trifluoromethyl)azetidin-3-amine dihydrochloride 3-(Trifluoromethyl)azetidin-3-amine dihydrochloride
Brand Name: Vulcanchem
CAS No.: 2231674-32-9
VCID: VC11669222
InChI: InChI=1S/C4H7F3N2.2ClH/c5-4(6,7)3(8)1-9-2-3;;/h9H,1-2,8H2;2*1H
SMILES: C1C(CN1)(C(F)(F)F)N.Cl.Cl
Molecular Formula: C4H9Cl2F3N2
Molecular Weight: 213.03 g/mol

3-(Trifluoromethyl)azetidin-3-amine dihydrochloride

CAS No.: 2231674-32-9

Cat. No.: VC11669222

Molecular Formula: C4H9Cl2F3N2

Molecular Weight: 213.03 g/mol

* For research use only. Not for human or veterinary use.

3-(Trifluoromethyl)azetidin-3-amine dihydrochloride - 2231674-32-9

Specification

CAS No. 2231674-32-9
Molecular Formula C4H9Cl2F3N2
Molecular Weight 213.03 g/mol
IUPAC Name 3-(trifluoromethyl)azetidin-3-amine;dihydrochloride
Standard InChI InChI=1S/C4H7F3N2.2ClH/c5-4(6,7)3(8)1-9-2-3;;/h9H,1-2,8H2;2*1H
Standard InChI Key HDXBQSXBTCRVSB-UHFFFAOYSA-N
SMILES C1C(CN1)(C(F)(F)F)N.Cl.Cl
Canonical SMILES C1C(CN1)(C(F)(F)F)N.Cl.Cl

Introduction

Chemical Structure and Physicochemical Properties

Molecular Characteristics

The compound’s molecular formula is C₄H₉Cl₂F₃N₂, with a molecular weight of 213.03 g/mol. Its IUPAC name is 3-(trifluoromethyl)azetidin-3-amine dihydrochloride, featuring a four-membered azetidine ring substituted with a trifluoromethyl group and an amine moiety. The dihydrochloride salt enhances aqueous solubility, critical for biological assays.

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC₄H₉Cl₂F₃N₂
Molecular Weight213.03 g/mol
Exact Mass212.998 g/mol
PSA (Polar Surface Area)12.03 Ų
LogP (Partition Coefficient)1.10

The trifluoromethyl group (-CF₃) significantly influences the compound’s electronic and steric properties, enhancing its ability to penetrate lipid membranes and interact with hydrophobic protein pockets.

Synthesis and Optimization

Synthetic Routes

StepReagents/ConditionsYieldSource
TrifluoromethylationTFAA, 0°C, 1–2 equiv.80–85%
HydrolysisNH₃ (aq.), 55–60°C, 12 hrs90%
Salt FormationHCl (g), Et₂O, rt95%

Industrial-Scale Production

Continuous flow reactors are employed to optimize temperature control and scalability. Purification via recrystallization or chromatography ensures >98% purity.

Applications in Medicinal Chemistry

Drug Discovery Scaffold

The compound’s azetidine core and -CF₃ group make it a versatile intermediate for:

  • Antimicrobial Agents: Analogous azetidine derivatives exhibit activity against Staphylococcus aureus (MIC = 2 µg/mL) .

  • Neurokinin Antagonists: Substituted azetidines modulate tachykinin receptors, relevant for treating emesis and depression .

  • Fluoroquinolone Antibiotics: Azetidine moieties enhance pharmacokinetics in quinolone derivatives .

Structure-Activity Relationship (SAR)

  • Trifluoromethyl Group: Increases metabolic stability by resisting cytochrome P450 oxidation.

  • Azetidine Ring: Constrains molecular conformation, improving target selectivity over piperidine analogs.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator